
(E)-4-溴-N'-((2-氯喹啉-3-基)亚甲基)苯甲酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide is a useful research compound. Its molecular formula is C17H11BrClN3O and its molecular weight is 388.65. The purity is usually 95%.
BenchChem offers high-quality (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化活性
苯甲酰胺,包括此化合物,已被研究其抗氧化潜力。研究人员评估了它们清除自由基和螯合金属离子的能力。 一些合成的苯甲酰胺表现出比标准化合物更有效的抗氧化活性 。研究这种特定化合物的抗氧化性质可以提供对其潜在健康益处的见解。
抗菌特性
体外抗菌研究对于评估化合物对细菌病原体的功效至关重要。研究人员已针对革兰氏阳性和革兰氏阴性细菌测试了苯甲酰胺。 通过评估其生长抑制活性,我们可以确定这种化合物是否具有作为抗菌剂的潜力 。进一步的研究可以探索其作用机制和潜在的临床应用。
合成应用
苯甲酰胺的合成涉及构建酰胺官能团,该官能团广泛应用于药物发现和工业应用。了解这种化合物的合成途径和反应性可以指导其在各个领域的应用。 研究人员探索了不同的方法,包括微波诱导合成,以有效地生产含有苯甲酰胺部分的喹啉衍生物 。这些合成方法有助于该化合物的多功能性。
生物学评价
研究人员已经评估了苯甲酰胺的生物活性,包括它们作为抗肿瘤、抗微生物、抗真菌和抗炎剂的潜力。 通过进行体内生化测试,我们可以深入了解其药理作用和安全性 。研究这种化合物与细胞靶标和途径的相互作用可以揭示新的治疗应用。
工业应用
酰胺在各种工业部门得到应用,例如塑料、橡胶、纸张和农业。苯甲酰胺由于其稳定性和多样化的化学反应性,促成了这些应用。 了解这种化合物如何融入工业流程可以为其实际应用提供信息 。
化学合成
该化合物的结构包括喹啉环系,它是药物化学中一个有价值的骨架。 研究人员已经探索了构建稠合或二元喹啉-索杂环体系的反应 。研究其反应性和潜在的修饰可以导致具有特定性质的新型衍生物。
作用机制
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
The mode of action involves the initial addition of an amino group of formamide to the aldehydic carbonyl of quinoline, followed by condensation to form N-((2-chloroquinolin-3-yl)methylene)formamide intermediate .
Biochemical Pathways
It’s worth noting that quinoline-based compounds have been associated with a variety of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiparasitic activity .
Result of Action
Compounds with similar structures have shown potential against various diseases .
生化分析
Cellular Effects
Given the cytotoxic activity of similar compounds, it’s plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given the stability of similar compounds, it’s likely that this compound exhibits long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It’s likely that this compound interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It’s plausible that this compound interacts with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It’s possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
IUPAC Name |
4-bromo-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN3O/c18-14-7-5-11(6-8-14)17(23)22-20-10-13-9-12-3-1-2-4-15(12)21-16(13)19/h1-10H,(H,22,23)/b20-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTRCDDHPRGOOY-KEBDBYFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-ethylphenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2406395.png)
![N-(4-acetylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
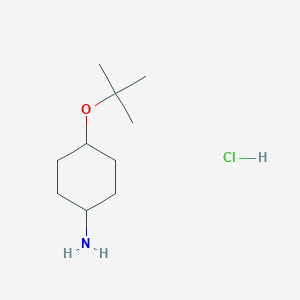

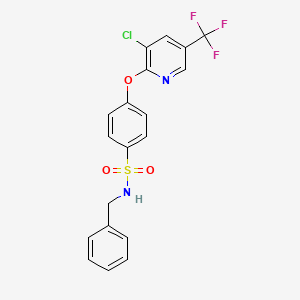
![Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2406402.png)
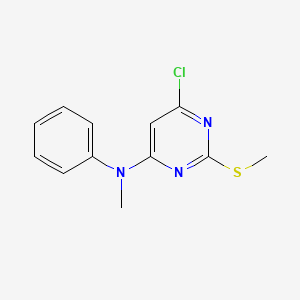
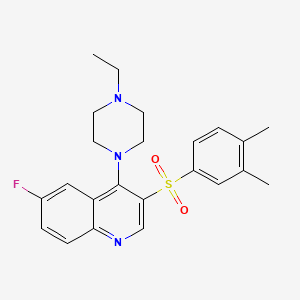
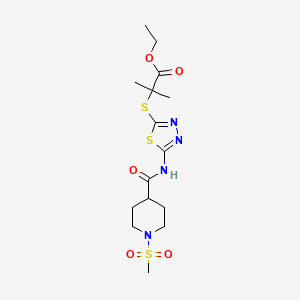

![(4Ar,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylic acid;hydrochloride](/img/structure/B2406412.png)
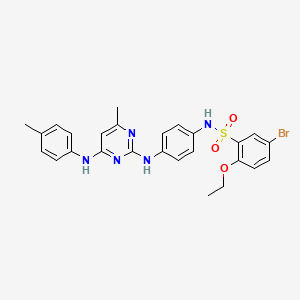
![7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B2406416.png)
![Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2406417.png)
